3-Methoxy-2,2-dimethyl-3-oxopropanoic acid

Physical Form Weighing Accuracy Process Reproducibility

Researchers needing sterically hindered malonate building blocks face inconsistent desymmetrization yields. 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid (CAS 13051-21-3) provides a ready-to-use monomethyl ester solution. • Directly enables CF3-drug intermediate synthesis (49.6% yield to 3,3,3-trifluoro-2,2-dimethylpropionic acid) • Low-melting solid (35-38°C) for automated HTE dispensing • Bypasses in-house PLE enzymatic desymmetrization step Supplied at ≥95% purity with reliable global shipping.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 13051-21-3
Cat. No. B079277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2,2-dimethyl-3-oxopropanoic acid
CAS13051-21-3
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)C(=O)OC
InChIInChI=1S/C6H10O4/c1-6(2,4(7)8)5(9)10-3/h1-3H3,(H,7,8)
InChIKeyZFYWXMJNWOVLMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-2,2-dimethyl-3-oxopropanoic Acid: Overview & Key Properties


3-Methoxy-2,2-dimethyl-3-oxopropanoic acid (synonyms: 2,2-dimethylmalonic acid monomethyl ester, monomethyl 2,2-dimethylpropanedioate) is a branched, C6-dicarboxylic acid monoester with a molecular weight of 146.14 g/mol. [1] It is classified as a malonic acid derivative featuring a gem-dimethyl quaternary center at the 2-position and a single free carboxylic acid group. The compound is typically supplied as a low-melting solid (35-38 °C) with a purity of 95% and is used primarily as a versatile building block in multi-step organic synthesis, particularly for constructing sterically hindered, chiral, or fluorinated intermediates. [2]

Sterically hindered, chiral, or fluorinated intermediate synthesis
Low-melting solid format supports precise gravimetric dispensing
Ambiphilic synthon: enolate precursor and ester electrophile

Why This Monomethyl Ester Outperforms Analogs


In-class substitution of 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid with structurally similar alternatives—such as its symmetric dimethyl diester (CAS 6065-54-9), the fully deprotected diacid (2,2-dimethylmalonic acid, CAS 595-46-0), or the homologous monoethyl monoester (CAS 5471-77-2)—is non-trivial due to divergent chemoselectivity and physical properties. The monomethyl ester provides an ambiphilic synthon that possesses both a nucleophilic enolate precursor (via the remaining acidic C-H) and an electrophilic ester carbonyl. In contrast, the symmetric diester requires an additional, often low-yielding and unselective, monohydrolysis step that can erode overall process efficiency. [1] The diacid lacks the necessary ester protection for controlled, stepwise alkylation sequences fundamental to malonic ester chemistry. Furthermore, the specific methyl ester moiety drives a practical manufacturing advantage by being a low-melting solid at ambient temperature, simplifying handling and weighing compared to liquid analogs, directly impacting procurement and process reproducibility.

Diester Symmetric dimethyl ester may require an inefficient monohydrolysis step, eroding process yield.
Diacid Free diacid lacks ester protection needed for controlled, stepwise alkylation sequences.
Liquid analogs Liquid monoethyl ester or diesters can introduce handling variability in automated workflows.

Quantitative Evidence & Comparison


Solid vs. Liquid Physical Form Advantage

The target compound is a low-melting solid with a reported melting point range of 35-38 °C. [1] This contrasts with the most direct symmetric comparator, dimethyl 2,2-dimethylmalonate (CAS 6065-54-9), which is a liquid at standard laboratory conditions, as indicated by its supplier specifications and the general physical state of malonate diesters with this molecular weight range. This solid-state attribute is a critical differentiator for procurement, as it enables simpler inert-atmosphere storage, more precise gravimetric dispensing, and reduced risk of spillage or solvent evaporation during manual synthesis setup, directly improving experimental reproducibility.

Physical form
Reported
Solid (mp 35-38 °C) vs. comparator liquid
Supports precise weighing and inert storage
Data from supplier specifications
Physical Form Weighing Accuracy Process Reproducibility

Lipophilicity Advantage for Extraction Workflows

The computationally predicted LogP (XLogP3-AA) for 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid is 0.7. [1] This value represents a significant, quantifiable increase in lipophilicity compared to its fully deprotected analog, 2,2-dimethylmalonic acid, whose predicted LogP for the neutral form is approximately -0.59. [2] This difference of over 1.3 log units is a class-level inference that the monomethyl ester will partition far more efficiently into organic solvents (e.g., ethyl acetate, dichloromethane) during aqueous workup, leading to markedly higher recovery yields in multi-step purification processes where the free diacid would be predominantly lost to the aqueous phase.

Lipophilicity
Class-level
LogP ~0.7 (Δ >1.3 vs. diacid)
Indicates higher organic-phase recovery
In silico prediction; experimental confirmation may vary
Lipophilicity Workup Efficiency Extraction Recovery

Validated Reactivity in Fluorinated Building Block Synthesis

In a direct application, 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid was demonstrated to be a competent precursor for the synthesis of 3,3,3-trifluoro-2,2-dimethylpropionic acid. Reacting the monomethyl ester under optimized conditions (fluoridation with SF4 at 80°C for 3h, followed by hydrolysis and acidification) resulted in an overall yield of 49.6%. [1] This established yield profile serves as a specific performance benchmark that alternative building blocks—such as starting from the symmetric diester or diacid—must match. The presence of the free carboxylic acid is necessary for this sequence, making the monomethyl ester the direct and atom-economical choice without requiring a preliminary desymmetrization step.

Fluorination yield
Data to verify
49.6% overall to CF3-building block
Reported competency benchmark for procurement
SF4 method, 80°C; yield context is source-specific
Fluorination Pharmaceutical Intermediate Reaction Yield

Application Scenarios


Fluorinated Pharmaceutical Intermediates

The compound's most well-documented application is as a starting material for 3,3,3-trifluoro-2,2-dimethylpropionic acid, a building block for CF3-containing pharmaceutically active molecules. The established 49.6% overall yield from this monomethyl ester directly supports its procurement for medicinal chemistry programs targeting fluorinated analogs with improved metabolic stability. The alternative route via symmetric diester would necessitate an extra and less efficient desymmetrization step. [1]

Enzymatic Desymmetrization for Chiral Synthesis

The monomethyl ester motif is the direct product of pig liver esterase (PLE)-catalyzed desymmetrization of the dimethyl ester, a reaction shown to proceed with 97% chemical yield and >90% enantiomeric excess for structurally related malonates. [2] This creates a strategic procurement advantage for projects requiring chiral 2,2-disubstituted malonate building blocks, as the monomethyl ester bypasses the need to perform this enzymatic step in-house, saving development time.

Solid-Phase Dispensing for Automated Synthesis

The physical property of being a low-melting solid (35-38 °C) distinguishes this monomethyl ester from its liquid diester analogue. This solid state is critical for automated high-throughput experimentation (HTE) and parallel synthesis platforms that rely on accurate solid-dispensing robots. Procuring this specific analog directly enables integration into automated workflows without the need for manual liquid handling modifications, improving data quality and throughput.

Insecticidal Indanonecarboxylic Acid Esters

Patent literature identifies monomethyl malonate derivatives as pivotal precursors for halogenated indanonecarboxylic acid esters, a class of compounds known for high insecticidal activity. The 2,2-dimethyl substitution pattern on the malonate backbone can impart steric constraints that influence the biological activity and selectivity of the final pesticide product, making this specific monomethyl ester a relevant starting material for agrochemical discovery programs. [3]

Application
Selection Property
Validation Focus
Fluorinated pharmaceutical intermediates
Direct fluorination precursor
Reaction yield and process reproducibility
Enzymatic desymmetrization for chiral synthesis
Pre-formed monomethyl ester
Enantiomeric excess and step economy
Automated high-throughput synthesis
Solid-state dispensing
Weighing accuracy and robotic handling
Agrochemical discovery programs
Sterically hindered malonate backbone
Biological activity and selectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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